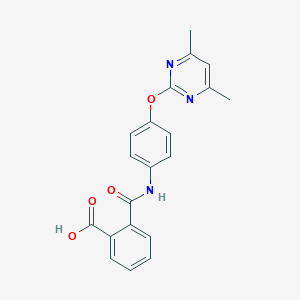![molecular formula C19H19N3O5S2 B255452 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling pathways.
作用机制
The mechanism of action of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the inhibition of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, which is a key enzyme involved in the regulation of insulin signaling pathways. By inhibiting 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, this compound can enhance insulin sensitivity and improve glucose uptake in cells, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, this compound has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound can enhance insulin sensitivity and improve glucose uptake, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells. In organisms, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
实验室实验的优点和局限性
The advantages of using 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic effects in the treatment of diabetes, obesity, and cancer, as well as its ability to enhance insulin sensitivity and improve glucose uptake in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of diabetes, obesity, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes involved in insulin signaling pathways. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide for therapeutic use.
合成方法
The synthesis of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
科学研究应用
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of diabetes, obesity, and cancer. In biology, it has been used as a tool to study the mechanisms of insulin signaling pathways and the role of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in regulating these pathways. In chemistry, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
属性
产品名称 |
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide |
|---|---|
分子式 |
C19H19N3O5S2 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-(2-ethoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-26-16-5-3-4-6-17(16)27-13-18(23)21-14-7-9-15(10-8-14)29(24,25)22-19-20-11-12-28-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
OZTJNNZJLVRGDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
规范 SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)


![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

